molecular formula C14H15ClN2OS2 B2545491 2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide CAS No. 1258712-96-7

2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide

Cat. No.: B2545491
CAS No.: 1258712-96-7
M. Wt: 326.86
InChI Key: ADZOMCVGQZRATN-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide is a chemical compound with a complex structure that includes a chlorophenyl group, a sulfanyl linkage, and a cyanothiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorothiophenol with an appropriate alkylating agent to form the 2-chlorophenyl sulfide intermediate. This intermediate is then reacted with a nitrile-containing compound under specific conditions to introduce the cyanothiolan group. The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)sulfanyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
  • 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Uniqueness

2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its cyanothiolan moiety, in particular, sets it apart from other similar compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-N-(3-cyanothiolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS2/c1-10(20-12-5-3-2-4-11(12)15)13(18)17-14(8-16)6-7-19-9-14/h2-5,10H,6-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZOMCVGQZRATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCSC1)C#N)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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